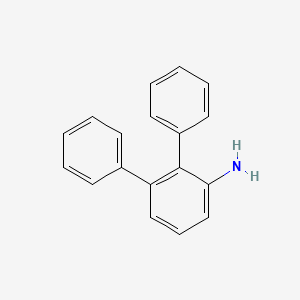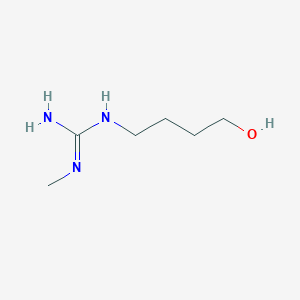![molecular formula C22H44N6O16S5 B14412001 N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid CAS No. 82761-30-6](/img/structure/B14412001.png)
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid is a chemical compound known for its role as a color developing agent in photographic processes. It is commonly referred to as Color Developing Agent 3 and is used in various color film development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide involves the reaction of 4-aminophenylethylamine with methanesulfonyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for use in photographic applications .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a marker in various biological studies.
Industry: The compound is widely used in the photographic industry for color film development.
Mecanismo De Acción
The mechanism of action of N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide involves its role as a developing agent in photographic processes. The compound reduces silver ions in silver halide crystals to metallic silver, forming an image. The oxidized developing agent then reacts with color couplers to form dye molecules, which create the final color image .
Comparación Con Compuestos Similares
Similar Compounds
- Color Developing Agent 1
- Color Developing Agent 2
- Color Developing Agent 4
Comparison
Compared to other color developing agents, N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide is unique due to its specific chemical structure, which provides distinct advantages in terms of stability and reactivity. It is particularly effective in producing high-quality color images with excellent resolution and color fidelity .
Propiedades
Número CAS |
82761-30-6 |
|---|---|
Fórmula molecular |
C22H44N6O16S5 |
Peso molecular |
809.0 g/mol |
Nombre IUPAC |
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid |
InChI |
InChI=1S/2C11H19N3O2S.3H2O4S/c2*1-17(15,16)14-9-8-13-7-6-10-2-4-11(12)5-3-10;3*1-5(2,3)4/h2*2-5,13-14H,6-9,12H2,1H3;3*(H2,1,2,3,4) |
Clave InChI |
NAEZZIFGMPBCBN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NCCNCCC1=CC=C(C=C1)N.CS(=O)(=O)NCCNCCC1=CC=C(C=C1)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
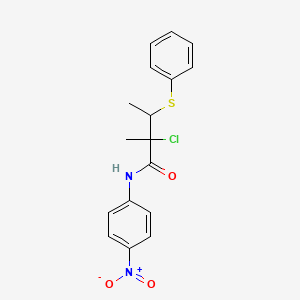
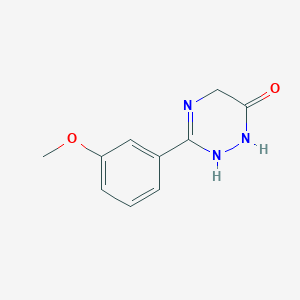

![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)

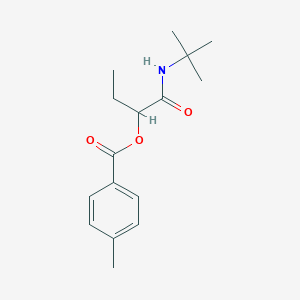

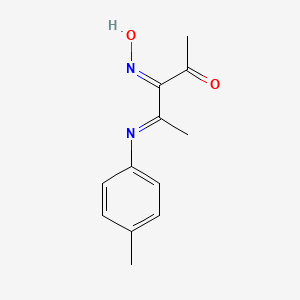
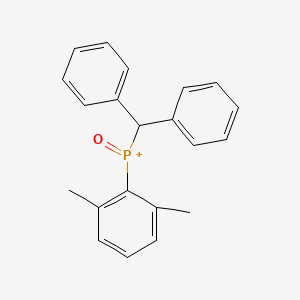
phosphanium bromide](/img/structure/B14411984.png)
